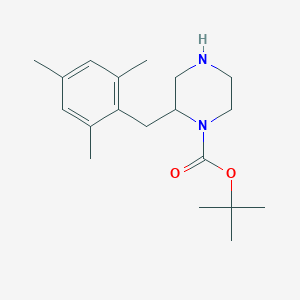
2-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 2,4,6-trimethylphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,4,6-trimethylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 2,4,6-trimethylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: In the industrial sector, tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and other products.
作用机制
The mechanism of action of tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
- tert-Butyl piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other piperazine derivatives and contributes to its specific applications in research and industry.
生物活性
2-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative that has gained attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a piperazine ring, a carboxylic acid moiety, and a tert-butyl ester group, enables interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H30N2O2
- Molecular Weight : 318.5 g/mol
- IUPAC Name : tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may function as an enzyme inhibitor and modulator of receptor activity. For instance:
- Enzyme Inhibition : Piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : The compound may also interact with immune checkpoints like PD-1/PD-L1, influencing T-cell activity and potentially enhancing anti-tumor immune responses .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperazine derivatives similar to the compound . The results indicated that these compounds could effectively inhibit AChE activity, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant for treating Alzheimer's disease.
Case Study 2: Cancer Immunotherapy
Research focused on the potential of piperazine derivatives as immune checkpoint inhibitors. The compound was shown to enhance T-cell responses against tumor cells by blocking PD-L1 interactions with PD-1 receptors. This finding supports its exploration as a therapeutic agent in cancer immunotherapy.
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Ring : Reaction between piperazine and tert-butyl chloroformate.
- Substitution Reaction : Introduction of the 2,4,6-trimethylbenzyl group through nucleophilic substitution.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.
This compound finds applications not only in medicinal chemistry but also in organic synthesis as a building block for more complex molecules.
属性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC 名称 |
tert-butyl 2-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-13-9-14(2)17(15(3)10-13)11-16-12-20-7-8-21(16)18(22)23-19(4,5)6/h9-10,16,20H,7-8,11-12H2,1-6H3 |
InChI 键 |
VSIVPIDDIQAALT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC2CNCCN2C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















